molecular formula C14H15N5S2 B1293032 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 1030433-55-6

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1293032
M. Wt: 317.4 g/mol
InChI Key: SEJQOBXSQPDXHJ-UHFFFAOYSA-N
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Description

The compound "5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains several interesting structural motifs, including a thieno[2,3-b]pyridine moiety, a 1,2,4-triazole ring, and a thiol group. These structural features are commonly found in compounds with potential pharmacological activities, and their synthesis often involves multi-step reactions that can include cyclization, acylation, and alkylation processes.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines involves cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides . Similarly, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines starts from an amino ester and proceeds through the formation of a thiourea derivative followed by cyclization . These methods highlight the importance of cyclization reactions in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a planar geometry around the triazole and thienopyridine moieties due to the conjugation of the π-electrons. This planarity can be crucial for the interaction of such molecules with biological targets. The presence of the thiol group suggests potential for further chemical modifications or involvement in redox reactions.

Chemical Reactions Analysis

The thiol group in the compound is a reactive functional group that can participate in various chemical reactions. For example, thiol groups can undergo oxidation to form disulfides or can act as nucleophiles in alkylation reactions . The amino group in the thieno[2,3-b]pyridine moiety could also be involved in reactions such as acylation to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its heterocyclic structure and functional groups. The presence of both amine and thiol groups could lead to intermolecular hydrogen bonding, impacting the compound's solubility and melting point. The aromatic nature of the thienopyridine and triazole rings would contribute to the compound's UV absorption properties, which could be useful in spectroscopic characterization methods.

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds

    • Summary: This study discusses the synthesis and properties of 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins. The compounds were synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins .
    • Method: The method involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by an intramolecular condensation of the methylene and cyano groups .
    • Results: The results of the study led to the isolation of 6H-Chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-ones as a result of the interaction of these compounds with aldehydes .
  • Russian Journal of Organic Chemistry

    • Summary: The article discusses the one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives .
    • Method: The method involves a one-pot three-component condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds, cyclohexanone, or formamide .
    • Results: The results led to the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines, 8′-ethyl-7′,9′-dimethyl-1′H-spiro[cyclohexane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′(3′H)-one, and 7,8,9-trimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine .
  • Pharmaceutical Applications

    • Summary: Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .
    • Method: The main methods of synthesis of these compounds are based on fusion of a thiophene ring to pyridine or a pyridine ring to thiophene .
    • Results: The one-pot procedure for the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines that are promising as starting materials for the preparation of fused polycyclic heterocycles .
  • Organic Chemistry

    • Summary: The study discusses the synthesis and properties of 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins . The compounds were synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins .
    • Method: The method involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by an intramolecular condensation of the methylene and cyano groups .
    • Results: The results of the study led to the isolation of 6H-Chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-ones as a result of the interaction of these compounds with aldehydes .
  • Pharmaceutical Applications

    • Summary: Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .
    • Method: The main methods of synthesis of these compounds are based on fusion of a thiophene ring to pyridine or a pyridine ring to thiophene .
    • Results: The one-pot procedure for the synthesis of 2-acyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines that are promising as starting materials for the preparation of fused polycyclic heterocycles .
  • Organic Chemistry

    • Summary: The study discusses the synthesis and properties of 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins . The compounds were synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins .
    • Method: The method involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by an intramolecular condensation of the methylene and cyano groups .
    • Results: The results of the study led to the isolation of 6H-Chromeno[4,3-d]thieno[3,2-b:5,4-b’]dipyridin-6-ones as a result of the interaction of these compounds with aldehydes .

properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S2/c15-10-9-6-3-7-16-13(9)21-11(10)12-17-18-14(20)19(12)8-4-1-2-5-8/h3,6-8H,1-2,4-5,15H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJQOBXSQPDXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

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